3-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(3-methylphenyl)pyrrolidine-2,5-dione
Description
The compound 3-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(3-methylphenyl)pyrrolidine-2,5-dione features a pyrrolidine-2,5-dione (succinimide) core substituted at position 1 with a 3-methylphenyl group and at position 3 with a sulfanyl-linked 5-amino-1,3,4-thiadiazol-2-yl moiety. This structure combines a rigid heterocyclic framework with sulfur-containing substituents, which are often associated with enhanced bioactivity and binding specificity.
Properties
IUPAC Name |
3-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(3-methylphenyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2S2/c1-7-3-2-4-8(5-7)17-10(18)6-9(11(17)19)20-13-16-15-12(14)21-13/h2-5,9H,6H2,1H3,(H2,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADFUGTQCKSWCOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)CC(C2=O)SC3=NN=C(S3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(3-methylphenyl)pyrrolidine-2,5-dione typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting hydrazinecarbothioamide with carbon disulfide under basic conditions to form 5-amino-1,3,4-thiadiazole-2-thiol.
Attachment of the Sulfanyl Group: The thiadiazole derivative is then reacted with an appropriate halide to introduce the sulfanyl group.
Formation of the Pyrrolidine Ring: The final step involves the cyclization of the intermediate with a suitable dione to form the pyrrolidine ring, resulting in the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(3-methylphenyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group on the thiadiazole ring can be reduced to an amino group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents are employed under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
3-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(3-methylphenyl)pyrrolidine-2,5-dione has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies involving enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 3-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(3-methylphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Protein-Ligand Interactions: It can form stable complexes with proteins, affecting their function and activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Pyrrolidine-2,5-dione Cores
Several analogs share the pyrrolidine-2,5-dione core but differ in substituents:
- 3-[5-(Arylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-1-arylpyrrolidine-2,5-diones (): These compounds replace the thiadiazole-sulfanyl group with a thiazolidinone ring. The thiazolidinone moiety introduces a ketone and thioether, which may alter electronic properties and metabolic stability compared to the thiadiazole group in the target compound. The synthesis of these analogs is noted for its efficiency, avoiding harsh conditions .
- 1-(4-Bromophenyl)-3-((5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)pyrrolidine-2,5-dione (): This analog substitutes the thiadiazole with an oxadiazole ring. The 4-bromophenyl group enhances steric bulk compared to the 3-methylphenyl group in the target compound .
- 3-(1H-Indol-3-yl)pyrrolidine-2,5-diones (): These derivatives feature indole substituents instead of thiadiazole-sulfanyl groups. Indole’s aromaticity and hydrogen-bonding capacity may enhance interactions with serotonin receptors (e.g., 5-HT1A), as demonstrated in receptor-binding assays .
Heterocyclic Substituent Effects
- Thiadiazole vs. Oxadiazole : The thiadiazole group in the target compound provides sulfur atoms capable of hydrogen bonding and metal coordination, unlike oxadiazole (). However, oxadiazoles often exhibit better metabolic stability due to reduced susceptibility to enzymatic oxidation .
- Thiazolidinone vs. Thiadiazole: Thiazolidinones () introduce a ketone and thioether, which may increase polarity and solubility compared to the amino-thiadiazole group. This could influence pharmacokinetic properties such as absorption and distribution .
Data Table: Comparison of Pyrrolidine-2,5-dione Derivatives
Biological Activity
The compound 3-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(3-methylphenyl)pyrrolidine-2,5-dione is a derivative of 1,3,4-thiadiazole known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure
The structure of the compound can be represented as follows:
This indicates the presence of multiple functional groups that contribute to its biological activity.
Antimicrobial Activity
Research indicates that derivatives of 1,3,4-thiadiazole exhibit significant antimicrobial properties. The compound has shown promising results against various bacteria and fungi. For instance:
- Antifungal Activity : Compounds similar to this thiadiazole derivative demonstrated effective inhibition against Phytophthora infestans, with EC50 values lower than conventional antifungal agents like Dimethomorph .
- Antibacterial Activity : The compound exhibited moderate antibacterial effects against Xanthomonas oryzae and Xanthomonas campestris, indicating potential use in agricultural applications .
Antiviral Activity
Thiadiazole derivatives have been explored for their antiviral properties. Some studies have reported that these compounds can inhibit viral replication by targeting specific viral enzymes:
- Inhibition of RNA Polymerase : Certain derivatives showed over 95% inhibition of NS5B RNA polymerase activity in vitro, suggesting potential applications in treating viral infections such as Hepatitis C .
Anti-inflammatory Properties
The compound's structural features suggest it may possess anti-inflammatory capabilities. Thiadiazole derivatives have been linked to reduced inflammatory responses in various models.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism and viral replication.
- Receptor Interaction : It could interact with specific cellular receptors, modulating signaling pathways associated with inflammation and immune response.
Study on Antimicrobial Efficacy
In a comparative study assessing the antimicrobial efficacy of various thiadiazole derivatives, the compound was tested against a panel of pathogens. Results indicated that it had a notable inhibitory effect on bacterial growth compared to control groups.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Xanthomonas oryzae | 50 µg/mL |
| Phytophthora infestans | 10 µg/mL |
Study on Antiviral Activity
A recent study evaluated the antiviral properties of thiadiazole derivatives against Hepatitis C virus (HCV). The compound demonstrated an IC50 value significantly lower than that of standard antiviral drugs.
| Compound | IC50 (µM) |
|---|---|
| 3-[(5-Amino-1,3,4-thiadiazol... | 32.2 |
| Standard Antiviral | 50.0 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
